N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is often catalyzed by trifluoroacetic acid, leading to the formation of the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization steps, such as reductive desulfurization and Suzuki coupling, are employed to introduce various substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential anticancer properties.
Uniqueness
N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 and other molecular targets makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C16H15N7 |
---|---|
Molecular Weight |
305.34 g/mol |
IUPAC Name |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H15N7/c1-2-4-13(5-3-1)23-10-12(8-21-23)6-7-17-15-14-9-20-22-16(14)19-11-18-15/h1-5,8-11H,6-7H2,(H2,17,18,19,20,22) |
InChI Key |
IPSJUVKYNMTLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCNC3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
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